methyl N'-(4-methylphenyl)sulfonylcarbamimidothioate
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Overview
Description
Methyl N’-tosylcarbamimidothioate is an organic compound with the molecular formula C₉H₁₂N₂O₂S₂ and a molecular weight of 244.334 g/mol . It is also known by other names such as Isothiourea, 2-methyl-3-(4-methylphenylsulfonyl)- and S-methyl-N’-tosylisothiourea . This compound is characterized by its unique structure, which includes a tosyl group attached to a carbamimidothioate moiety.
Preparation Methods
The synthesis of Methyl N’-tosylcarbamimidothioate typically involves the reaction of tosyl chloride with methyl isothiourea under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Methyl N’-tosylcarbamimidothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl N’-tosylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Methyl N’-tosylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Methyl N’-tosylcarbamimidothioate can be compared with other similar compounds, such as:
Methyl N-phenylcarbamimidothioate: Similar in structure but with a phenyl group instead of a tosyl group.
Methyl N-methylcarbamimidothioate: Lacks the tosyl group, making it less reactive in certain chemical reactions.
Methyl N-cyanocarbamimidothioate: Contains a cyano group, which imparts different chemical properties and reactivity.
The uniqueness of Methyl N’-tosylcarbamimidothioate lies in its tosyl group, which enhances its reactivity and makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
2651-16-3 |
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Molecular Formula |
C9H12N2O2S2 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
methyl N'-(4-methylphenyl)sulfonylcarbamimidothioate |
InChI |
InChI=1S/C9H12N2O2S2/c1-7-3-5-8(6-4-7)15(12,13)11-9(10)14-2/h3-6H,1-2H3,(H2,10,11) |
InChI Key |
ZWAMEGGTEJHAOT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/SC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)SC |
Origin of Product |
United States |
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